(5-Amino-1-cyclohexyl-1H-benzoimidazol-2-yl)-methanol
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Overview
Description
(5-Amino-1-cyclohexyl-1H-benzoimidazol-2-yl)-methanol is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-cyclohexyl-1H-benzoimidazol-2-yl)-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a cyclohexylamine derivative with a suitable benzimidazole precursor in the presence of a catalyst. The reaction conditions often involve elevated temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1-cyclohexyl-1H-benzoimidazol-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a benzimidazole ketone, while substitution could produce a benzimidazole halide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Amino-1-cyclohexyl-1H-benzoimidazol-2-yl)-methanol would depend on its specific biological target. In general, benzimidazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed studies involving molecular docking, biochemical assays, and cellular experiments.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Aminobenzimidazole: Known for its antimicrobial properties.
Uniqueness
(5-Amino-1-cyclohexyl-1H-benzoimidazol-2-yl)-methanol is unique due to the presence of both the cyclohexyl and amino groups, which can impart distinct chemical and biological properties compared to other benzimidazole derivatives. This uniqueness can be leveraged in the design of new compounds with tailored activities.
Properties
IUPAC Name |
(5-amino-1-cyclohexylbenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c15-10-6-7-13-12(8-10)16-14(9-18)17(13)11-4-2-1-3-5-11/h6-8,11,18H,1-5,9,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXBDHBMFQHJCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=C(C=C3)N)N=C2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001236199 |
Source
|
Record name | 5-Amino-1-cyclohexyl-1H-benzimidazole-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001236199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019111-21-7 |
Source
|
Record name | 5-Amino-1-cyclohexyl-1H-benzimidazole-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1019111-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1-cyclohexyl-1H-benzimidazole-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001236199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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